molecular formula C8H8N2O2 B053392 4-Hydroxy-2-(hydroxymethyl)benzimidazole CAS No. 116345-47-2

4-Hydroxy-2-(hydroxymethyl)benzimidazole

Cat. No. B053392
CAS RN: 116345-47-2
M. Wt: 164.16 g/mol
InChI Key: KROOLBGYYVWEIA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiproliferative, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of substituted benzimidazoles with potent in vivo activity . Another study reports the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, which offers short reaction times and good yields . Additionally, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been synthesized from 3,4-diaminobenzoic acid, indicating the versatility of starting materials for benzimidazole synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques such as UV-Vis, FT-IR, 1H NMR, and mass spectrometry. For instance, novel phenylazopyrimidone dyes derived from benzimidazole were characterized using these techniques . The crystal structure of certain benzimidazole compounds has been determined by single-crystal X-ray diffraction, providing insights into their molecular conformations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to yield compounds with different substituents and properties. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can be further reacted to produce phenylazopyrimidone dyes . The synthesis of benzimidazolium salts involves the reaction of N-substituted benzimidazolium with aryl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties significantly. For instance, the presence of electron-withdrawing or electron-donating groups can influence the absorption ability of phenylazopyrimidones . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are also of interest due to their high fluorescence quantum yield and large Stokes shift .

Scientific Research Applications

Benzimidazole Fungicides and Anthelmintic Drugs

Benzimidazole compounds, including 4-Hydroxy-2-(hydroxymethyl)benzimidazole, have been extensively researched for their fungicidal and anthelmintic properties. These compounds inhibit microtubule assembly by binding to tubulin, which is crucial for cell division. This mechanism underpins their use in agriculture for plant protection and in veterinary medicine for controlling parasitic worms. Their applications extend to experimental cancer chemotherapy, leveraging their ability to disrupt cell division (Davidse, 1986).

DNA Binding and Anticancer Potential

Benzimidazole derivatives, including analogs of this compound, have been identified for their strong binding affinity to the minor groove of DNA, specifically targeting AT-rich sequences. This property makes them valuable tools in molecular biology for DNA staining and as potential leads in anticancer drug design. Their capacity to intercalate into DNA or disrupt crucial biological pathways provides a foundation for developing new therapeutic agents with anticancer activities (Issar & Kakkar, 2013).

Synthesis and Biological Activities

The synthesis of benzimidazole derivatives has been a focal point of research, given their broad spectrum of biological activities. This encompasses their role as antihypertensive, diuretic, anorectic, and thermoregulating agents. The exploration into condensed benzimidazoles reveals their potential in various therapeutic areas, underscoring the versatility of this chemical scaffold in drug discovery (Hsu, Hu, & Liu, 2005).

Anticancer Properties and SAR

A substantial body of research has highlighted the anticancer properties of benzimidazole derivatives. By acting through diverse mechanisms, including as intercalators, alkylating agents, and tubulin inhibitors, these compounds present a versatile framework for anticancer drug development. Their structural resemblance to naturally occurring purines contributes to their broad biological activities, providing valuable insights into the design of targeted benzimidazole-based anticancer agents (Akhtar et al., 2019).

Therapeutic Potential Across Diseases

Benzimidazole scaffolds have demonstrated significant importance as chemotherapeutic agents across a wide range of clinical conditions. Their isostructural pharmacophore with active biomolecules positions benzimidazole derivatives as key players in addressing various ailments, from bacterial infections to cancer, showcasing their therapeutic versatility and potential for further exploration in drug development (Brishty et al., 2021).

Safety and Hazards

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

Mechanism of Action

Target of Action

4-Hydroxy-2-(hydroxymethyl)benzimidazole, also known as 2-(hydroxymethyl)-1H-benzo[d]imidazol-4-ol, is a type of benzimidazole compound . Benzimidazoles are known to interact with various biological targets, including tubulin proteins . These proteins play a crucial role in cell division, and their disruption can lead to significant changes in cellular function .

Mode of Action

The mode of action of this compound is likely similar to other benzimidazoles. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in cells .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to abnormal cell growth and potentially cell death

Pharmacokinetics

It’s known that benzimidazoles are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the action of this compound is the disruption of cell division, leading to abnormal cell growth and potentially cell death . This can have significant effects at the molecular and cellular levels, potentially leading to various biological outcomes depending on the specific context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(hydroxymethyl)benzimidazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal function . Additionally, this compound can act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Furthermore, this compound can modulate the activity of certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

2-(hydroxymethyl)-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROOLBGYYVWEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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